molecular formula C17H17N3O3S B268842 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

Cat. No. B268842
M. Wt: 343.4 g/mol
InChI Key: YIJWYWXWINYUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide involves the inhibition of the protein kinase PAK4. PAK4 is a key regulator of cell migration, invasion, and survival, and is overexpressed in many types of cancer. Inhibition of PAK4 by 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide leads to decreased cancer cell growth and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has been shown to have a selective inhibitory effect on PAK4, with minimal effects on other protein kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. In addition, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide in lab experiments is its selectivity for PAK4, which allows for targeted inhibition of this protein kinase. However, one limitation is that 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for research on 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide. One area of interest is the development of combination therapies that include 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the investigation of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide in other types of cancer, such as breast and lung cancer. Additionally, further studies are needed to determine the safety and efficacy of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide in humans, and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide involves a multi-step process that starts with the reaction of furan-2-carbaldehyde with 2-aminobenzamide to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with cyclopropyl isocyanate and thiourea to form the final product, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide.

Scientific Research Applications

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide has been studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Product Name

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

3-(cyclopropanecarbonylcarbamothioylamino)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C17H17N3O3S/c21-15(18-10-14-5-2-8-23-14)12-3-1-4-13(9-12)19-17(24)20-16(22)11-6-7-11/h1-5,8-9,11H,6-7,10H2,(H,18,21)(H2,19,20,22,24)

InChI Key

YIJWYWXWINYUCA-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Canonical SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.